molecular formula C6H6BrFN2 B6225044 6-bromo-2-fluoro-5-methylpyridin-3-amine CAS No. 2770555-21-8

6-bromo-2-fluoro-5-methylpyridin-3-amine

Cat. No.: B6225044
CAS No.: 2770555-21-8
M. Wt: 205.03 g/mol
InChI Key: XSHBVXFEVZTUNN-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-5-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-fluoro-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids under palladium catalysis to produce the desired pyridine derivatives . Another method involves the bromination of 2-fluoro-4-methylpyridine using bromotrimethylsilane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki cross-coupling reactions.

    Boron Reagents: Employed in the Suzuki-Miyaura coupling.

    Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Bromo-2-fluoro-5-methylpyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-fluoro-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, in the context of kinase inhibition, the compound may bind to the active site of the kinase enzyme, thereby blocking its activity and modulating downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-fluoro-5-methylpyridin-3-amine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2770555-21-8

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

6-bromo-2-fluoro-5-methylpyridin-3-amine

InChI

InChI=1S/C6H6BrFN2/c1-3-2-4(9)6(8)10-5(3)7/h2H,9H2,1H3

InChI Key

XSHBVXFEVZTUNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Br)F)N

Purity

95

Origin of Product

United States

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